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A comprehensive review of the clinical trial data for neladenoson, a partial adenosine A1

receptor agonist, reveals a complex and ultimately unfavorable profile for the treatment of heart

failure. While preclinical studies suggested potential benefits, Phase IIb clinical trials in patients

with both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction

(HFpEF) failed to demonstrate efficacy on key cardiac endpoints. More concerningly, a dose-

dependent decline in renal function was observed in the HFrEF population. This guide provides

a detailed comparative analysis of neladenoson's effects on cardiac and renal function,

juxtaposed with current standard-of-care therapies, supported by experimental data and a

review of its mechanism of action.

I. Comparative Efficacy and Safety of Neladenoson
Neladenoson was investigated in two pivotal Phase IIb, randomized, double-blind, placebo-

controlled trials: PANTHEON for patients with HFrEF and PANACHE for those with HFpEF. The

primary goal was to assess the dose-response relationship of oral neladenoson, administered

once daily in doses of 5, 10, 20, 30, and 40 mg, on cardiac structure and function, as well as

clinical outcomes and safety[1].

Cardiac Function Assessment
In the PANTHEON trial (HFrEF), after 20 weeks of treatment, neladenoson did not show any

dose-dependent favorable effects on the primary cardiac endpoints: change in left ventricular

ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels[1][2].
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There were also no significant effects on left ventricular volumes or high-sensitivity troponin

T[1][2].

Similarly, in the PANACHE trial (HFpEF), neladenoson failed to demonstrate a significant dose-

response relationship for the primary endpoint of change in the 6-minute walk test distance

from baseline to 20 weeks[3]. Secondary endpoints, including changes in NT-proBNP and high-

sensitivity troponin T levels, also showed no significant improvement with neladenoson

treatment.

Renal Function Assessment
A significant and concerning finding from the PANTHEON trial was the dose-dependent

negative impact of neladenoson on renal function. The study reported a dose-dependent

increase in serum creatinine and cystatin C, and a corresponding dose-dependent decrease in

estimated glomerular filtration rate (eGFR)[1].

Table 1: Change in 6-Minute Walk Test Distance in HFpEF Patients (PANACHE Trial)[3]

Treatment Group
Mean Absolute Change
from Baseline (meters)

95% Confidence Interval

Placebo 0.2 -12.1 to 12.4

Neladenoson 5 mg 19.4 -10.8 to 49.7

Neladenoson 10 mg 29.4 3.0 to 55.8

Neladenoson 20 mg 13.8 -2.3 to 29.8

Neladenoson 30 mg 16.3 -1.1 to 33.6

Neladenoson 40 mg 13.0 -5.9 to 31.9

II. Comparison with Standard-of-Care Therapies
The lack of efficacy and the renal concerns with neladenoson stand in stark contrast to the

established benefits of current guideline-directed medical therapies for heart failure.

Heart Failure with Reduced Ejection Fraction (HFrEF)
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Standard-of-care for HFrEF includes angiotensin receptor-neprilysin inhibitors (ARNIs),

angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), beta-

blockers, mineralocorticoid receptor antagonists (MRAs), and sodium-glucose cotransporter-2

(SGLT2) inhibitors. These therapies have demonstrated significant improvements in

cardiovascular mortality, morbidity, and cardiac function, along with favorable or neutral effects

on renal function in many cases.

Table 2: Comparative Effects of HFrEF Therapies on Cardiac and Renal Function

Drug Class Key Trial(s)
Impact on Cardiac
Function

Impact on Renal
Function

Neladenoson PANTHEON

No improvement in

LVEF or NT-

proBNP[1][2]

Dose-dependent

increase in creatinine

and cystatin C;

decrease in eGFR[1]

ARNI

(Sacubitril/Valsartan)
PARADIGM-HF

Reduced risk of

cardiovascular death

and heart failure

hospitalization vs.

enalapril

Slower rate of eGFR

decline compared to

enalapril

SGLT2 Inhibitors

(Dapagliflozin,

Empagliflozin)

DAPA-HF,

EMPEROR-Reduced

Reduced risk of

cardiovascular death

and heart failure

hospitalization

Slower rate of eGFR

decline; reduced risk

of serious renal

outcomes

Heart Failure with Preserved Ejection Fraction (HFpEF)
While treatment options for HFpEF have historically been limited, recent trials have shown

benefits with certain drug classes, particularly SGLT2 inhibitors and, to some extent, MRAs.

Table 3: Comparative Effects of HFpEF Therapies on Clinical and Renal Outcomes

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31523892/
https://www.bioworld.com/articles/667318-phase-ii-pantheon-results-for-neladenoson-bialanate-in-heart-failure-patients-reported?v=preview
https://pubmed.ncbi.nlm.nih.gov/31523892/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug/Drug Class Key Trial(s)
Impact on Clinical
Outcomes

Impact on Renal
Function

Neladenoson PANACHE

No improvement in 6-

minute walk test

distance[3]

Mild decrease in renal

function reported[4]

SGLT2 Inhibitors

(Empagliflozin)
EMPEROR-Preserved

Reduced risk of

cardiovascular death

and heart failure

hospitalization

Slower rate of eGFR

decline

MRA (Spironolactone) TOPCAT

Reduced heart failure

hospitalizations (in the

Americas)

Increased risk of

hyperkalemia and

worsening renal

function

III. Experimental Protocols
PANTHEON Trial (NCT02992288)
The PANTHEON study was a Phase IIb, multicenter, randomized, double-blind, placebo-

controlled, dose-finding trial that enrolled 462 patients with chronic HFrEF. Patients were

randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or

placebo for 20 weeks. The primary endpoints were the change from baseline in LVEF and NT-

proBNP at 20 weeks. Key secondary endpoints included changes in left ventricular volumes

and high-sensitivity troponin T[1].

PANACHE Trial (NCT03098979)
The PANACHE study was a Phase IIb, multicenter, randomized, double-blind, placebo-

controlled, dose-finding trial that enrolled 305 patients with chronic HFpEF. Patients were

randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or

placebo for 20 weeks. The primary endpoint was the change from baseline in the 6-minute walk

test distance at 20 weeks. Secondary endpoints included changes in physical activity, NT-

proBNP, high-sensitivity troponin T, and quality of life[3][5][6].

IV. Signaling Pathways and Mechanism of Action
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Neladenoson is a partial agonist of the adenosine A1 receptor, a G-protein coupled receptor

(GPCR). The therapeutic rationale was based on preclinical data suggesting that partial A1

receptor agonism could improve mitochondrial function and sarcoplasmic reticulum Ca2+-

ATPase (SERCA2a) activity, enhance energy substrate utilization, and promote reverse

ventricular remodeling without the negative side effects of full agonists[4].

The adenosine A1 receptor is coupled to an inhibitory G-protein (Gi). Activation of this pathway

typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine

monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate

phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG), which in turn activate protein kinase C (PKC).
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Neladenoson's Signaling Pathway

The partial agonism of neladenoson means it produces a submaximal response compared to a

full agonist. It was hypothesized that this would provide cardioprotective effects without the

unwanted side effects like bradycardia. However, the clinical trial results suggest that this

partial agonism did not translate into clinical benefit and was associated with renal impairment,

the precise mechanism of which remains to be fully elucidated but is likely related to the role of

adenosine A1 receptors in regulating renal hemodynamics and tubular function[7][8][9].

V. Conclusion
The clinical development of neladenoson for heart failure has been halted due to a lack of

efficacy and safety concerns related to renal function. The PANTHEON and PANACHE trials,
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while disappointing in their primary outcomes, have provided valuable insights into the complex

role of adenosine A1 receptor modulation in patients with heart failure. In contrast, standard-of-

care therapies, particularly SGLT2 inhibitors and ARNIs, have demonstrated robust benefits on

both cardiac and renal outcomes, solidifying their roles as foundational treatments for HFrEF

and emerging as important therapies for HFpEF. Future drug development in this area will need

to carefully consider the potential for dichotomous effects on different organ systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609521?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

